ethyl 2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetate,hydrobromide
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Overview
Description
Ethyl-5,6-dichloro-3,4-dihydro-2(1H)imino quinazoline-3-acetate hydrobromide is a chemical compound with the molecular formula C12H14BrCl2N3O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-5,6-dichloro-3,4-dihydro-2(1H)imino quinazoline-3-acetate hydrobromide typically involves the reaction of cyanogen bromide with ethyl N-(2,3-dichloro-6-aminobenzyl)glycine . The reaction conditions often include controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Ethyl-5,6-dichloro-3,4-dihydro-2(1H)imino quinazoline-3-acetate hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can produce a variety of substituted quinazoline compounds .
Scientific Research Applications
Ethyl-5,6-dichloro-3,4-dihydro-2(1H)imino quinazoline-3-acetate hydrobromide has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl-5,6-dichloro-3,4-dihydro-2(1H)imino quinazoline-3-acetate hydrobromide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-5,6-dichloro-3(4H)-quinazolineacetate hydrobromide: A related compound with similar structural features.
Anagrelide-related compounds: These compounds share some structural similarities and are used in similar research contexts.
Uniqueness
Ethyl-5,6-dichloro-3,4-dihydro-2(1H)imino quinazoline-3-acetate hydrobromide is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14BrCl2N3O2 |
---|---|
Molecular Weight |
383.07 g/mol |
IUPAC Name |
1-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)-2-ethoxyethanone;hydrobromide |
InChI |
InChI=1S/C12H13Cl2N3O2.BrH/c1-2-19-6-10(18)17-5-7-9(16-12(17)15)4-3-8(13)11(7)14;/h3-4H,2,5-6H2,1H3,(H2,15,16);1H |
InChI Key |
GJFHQOZSUSMDDC-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=O)N1CC2=C(C=CC(=C2Cl)Cl)N=C1N.Br |
Origin of Product |
United States |
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